2-(2-chloro-6-fluorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
The compound 2-(2-chloro-6-fluorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic acetamide featuring a 1,3,4-oxadiazole core linked to a 2-chloro-6-fluorophenyl group via an acetamide bridge and a thiophen-3-yl substituent. These features are associated with diverse activities, including enzyme inhibition, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2S/c15-10-2-1-3-11(16)9(10)6-12(20)17-14-19-18-13(21-14)8-4-5-22-7-8/h1-5,7H,6H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVOHQRSFXRTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NN=C(O2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative.
Attachment of the chloro-fluorophenyl group: This step involves the reaction of the intermediate with a chloro-fluorophenyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound’s structure can be compared to analogs with variations in:
- Aryl substituents (e.g., chloro, fluoro, methoxy, nitro groups).
- Heterocyclic attachments (e.g., thiophene, benzofuran, indole, pyrazine).
- Functional group positioning (e.g., sulfanyl vs. alkyl linkages).
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
- The 2-chloro-6-fluorophenyl moiety introduces steric and electronic effects distinct from mono-halogenated (e.g., 3-Cl-4-F in ) or non-halogenated aryl groups.
- Higher molecular weights in phthalazinone derivatives (e.g., 413.8 g/mol in ) correlate with bulkier substituents, which may impact solubility and bioavailability.
Enzyme Inhibition Profiles
- Indole-based oxadiazoles (e.g., compounds in ) exhibit α-glucosidase inhibition (IC₅₀: 12–45 µM) and butyrylcholinesterase (BChE) inhibition (IC₅₀: 8–30 µM), attributed to the indole moiety’s planar structure and hydrogen-bonding capacity.
- Benzofuran-oxadiazole hybrids (e.g., ) show antimicrobial activity against S. aureus and E. coli (MIC: 4–16 µg/mL), likely due to the benzofuran ring’s hydrophobic interactions.
- SIRT2 inhibitors with arylthio groups (e.g., ) demonstrate IC₅₀ values <1 µM, suggesting the importance of sulfur-containing substituents in targeting enzyme active sites.
Inference for Target Compound :
The thiophene and chloro-fluorophenyl groups may enhance antimicrobial or anticancer activity by mimicking benzofuran’s hydrophobicity or indole’s electronic profile. However, empirical validation is needed.
Anticancer Potential
- Phthalazinone-oxadiazole derivatives (e.g., ) inhibit cancer cell proliferation via topoisomerase II inhibition, with GI₅₀ values <10 µM in MCF-7 and HCT-116 cells.
- Trifluoromethylbenzothiazole acetamides (e.g., ) exhibit antiproliferative activity against lung adenocarcinoma (IC₅₀: 2–5 µM), linked to the CF₃ group’s electron-withdrawing effects.
Structural Advantages of Target Compound :
The chloro-fluoro substitution may improve membrane permeability compared to methoxy or nitro groups, while the thiophene ring could modulate redox properties relevant to cytotoxicity.
Biological Activity
2-(2-chloro-6-fluorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The structure features a chloro-fluoro phenyl group and a thiophene-substituted oxadiazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 351.9 g/mol. It contains key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClFNOS |
| Molecular Weight | 351.9 g/mol |
| CAS Number | 2034266-21-0 |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole demonstrated promising antifungal activity against Fusarium oxysporum, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against various pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa . The presence of the thiophene group in this compound may enhance its interaction with microbial targets.
The mechanism by which oxadiazole derivatives exert their antimicrobial effects often involves the inhibition of essential enzymes in the microbial metabolic pathways. For instance, studies have shown that these compounds can inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, disrupting cell wall integrity and leading to cell death .
Cytotoxicity Studies
In vitro studies assessing the cytotoxicity of this compound have indicated varying degrees of cytotoxic effects on different cancer cell lines. Compounds with similar structural motifs have been reported to show antiproliferative effects against human cancer cell lines, suggesting that this compound may also possess anticancer properties .
Case Studies and Research Findings
- Antifungal Efficacy : A study published in MDPI demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Fusarium oxysporum, with some achieving complete inhibition at concentrations lower than traditional fungicides .
- Antitubercular Activity : Research involving oxadiazole derivatives indicated strong antitubercular activity against both active and dormant states of Mycobacterium bovis BCG, showcasing the potential for developing new treatments for tuberculosis .
- Synergistic Effects : In combination studies, certain derivatives exhibited synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
